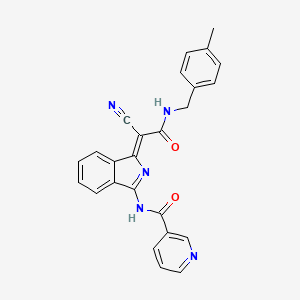

(Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-[(4-methylphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5O2/c1-16-8-10-17(11-9-16)14-28-25(32)21(13-26)22-19-6-2-3-7-20(19)23(29-22)30-24(31)18-5-4-12-27-15-18/h2-12,15H,14H2,1H3,(H,28,32)(H,29,30,31)/b22-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSNKOYKXDNZDP-DQRAZIAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Isoindole moiety : Implicated in various biological activities.

- Nicotinamide group : Known for its role in cellular metabolism and potential neuroprotective effects.

- Cyano and benzyl substitutions : These groups may enhance biological activity through increased lipophilicity or specific interactions with biological targets.

Research indicates that the compound may exert its effects through several mechanisms:

- Inhibition of Inflammatory Pathways :

- Anticancer Activity :

- Antioxidant Properties :

In Vivo Studies

A series of pharmacological evaluations have been conducted to assess the efficacy of this compound:

| Study Type | Model Used | Key Findings |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced rat paw edema | Reduced edema by 70%, decreased IL-1β levels by 89% |

| Anticancer | Various cancer cell lines | Induced apoptosis with an EC50 < 10 µM |

| Antioxidant | Oxidative stress models | Reduced nitrotyrosine levels by 70% |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Inflammation : In a rat model of inflammation, treatment with the compound led to significant reductions in inflammatory markers and improved clinical symptoms compared to control groups .

- Cancer Cell Line Evaluation : In vitro studies using human cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis more effectively than standard chemotherapeutic agents .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could elucidate its full pharmacological profile.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans would be essential for potential therapeutic applications.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has shown promising activity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- HCT116 (colorectal cancer)

In vitro evaluations have demonstrated that the compound can induce apoptosis in these cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In silico docking studies suggest that it may interact effectively with bacterial enzymes, leading to potential applications in treating bacterial infections. The structure-activity relationship (SAR) studies indicate that modifications to the side chains can enhance its efficacy against specific microbial strains .

Anticancer Activity Evaluation

A study conducted on the efficacy of (Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide revealed that it significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 12 µM. This study utilized both flow cytometry and Western blot analysis to confirm the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, indicating moderate antibacterial activity. Further modifications to the molecular structure are suggested to enhance its potency against resistant strains .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.